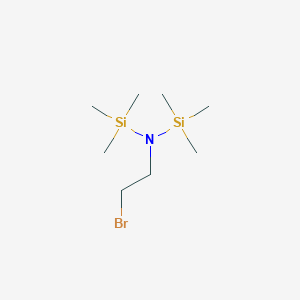
Methyl 3,5-diamino-4-(dimethylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,5-diamino-4-(dimethylamino)benzoate is an organic compound with the molecular formula C10H15N3O2. It is a derivative of benzoic acid, characterized by the presence of two amino groups and a dimethylamino group attached to the benzene ring, along with a methyl ester functional group. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-diamino-4-(dimethylamino)benzoate typically involves the following steps:
Nitration: The starting material, methyl 4-(dimethylamino)benzoate, undergoes nitration to introduce nitro groups at the 3 and 5 positions of the benzene ring.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Purification: The final product is purified through recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-diamino-4-(dimethylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) can be used.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted benzoates.
Scientific Research Applications
Methyl 3,5-diamino-4-(dimethylamino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3,5-diamino-4-(dimethylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds with active sites, while the dimethylamino group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(dimethylamino)benzoate: Lacks the amino groups at the 3 and 5 positions.
Ethyl 4-(dimethylamino)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Benzoic acid, 3,5-diamino-4-(dimethylamino)-, ethyl ester: Similar structure but with an ethyl ester group.
Uniqueness
Methyl 3,5-diamino-4-(dimethylamino)benzoate is unique due to the presence of both amino groups and a dimethylamino group on the benzene ring, along with a methyl ester functional group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
61546-12-1 |
|---|---|
Molecular Formula |
C10H15N3O2 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 3,5-diamino-4-(dimethylamino)benzoate |
InChI |
InChI=1S/C10H15N3O2/c1-13(2)9-7(11)4-6(5-8(9)12)10(14)15-3/h4-5H,11-12H2,1-3H3 |
InChI Key |
YLBOVRLASJERMP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1N)C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Dimethyl [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14569015.png)
![2-[(2-Ethylhexyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14569022.png)
![Acetamide, N-(3-methylphenyl)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B14569023.png)



![6-Ethenyl-8-{1-[(3-ethenylocta-2,5,7-trien-1-yl)oxy]ethoxy}octa-1,3,6-triene](/img/structure/B14569042.png)
![N-methyl-N-[4-[4-[methyl(nitro)amino]-3,5-dinitrophenyl]sulfonyl-2,6-dinitrophenyl]nitramide](/img/structure/B14569050.png)

